Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Chemical Reactions Analysis
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific pharmacological activities and applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Properties
Molecular Formula |
C11H10ClN3O2S |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15) |
InChI Key |
SHKWCWRYEFEBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.